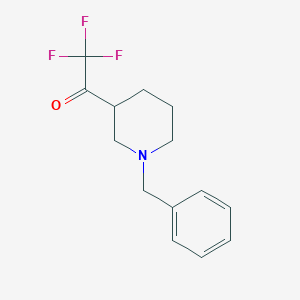
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate
Descripción general
Descripción
Molecular Structure Analysis
The compound contains a carbamate group, which consists of a carbonyl (C=O) group and an amine (NH) group. It also has a tert-butyl group attached to one side of the carbamate and a 2-hydroxycyclohexyl group attached to the other side .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carbamates are typically solid at room temperature, and they have moderate to high boiling points . They are also polar due to the presence of the carbonyl group and the amine group .Aplicaciones Científicas De Investigación
Comparative Cytotoxicity Study
A study by Nakagawa, Yaguchi, and Suzuki (1994) compared the cytotoxic effects of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, on isolated rat hepatocytes. While BHT is known for its antioxidant properties in foods and cosmetics, Terbucarb, which substitutes the phenol group on BHT with a methylcarbamate group, is used as an insecticide and herbicide. This research provides insight into the toxicological effects of these compounds on liver cells, highlighting the importance of understanding the safety profiles of chemical derivatives in scientific research and applications (Nakagawa, Yaguchi, & Suzuki, 1994).
Metabolism in Insects and Mice
Research by Douch and Smith (1971) explored the metabolism of m-tert-butylphenyl N-methylcarbamate in both insects and mice, uncovering how the tert-butyl and N-methyl groups are hydroxylated. This study is significant for its contribution to understanding the biochemical pathways and species-specific responses to exposure, which can guide the development of safer and more effective pest control methods while minimizing adverse effects on non-target organisms (Douch & Smith, 1971).
Synthesis of Carbocyclic Analogues
A paper by Ober, Marsch, Harms, and Carell (2004) detailed the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate. This research demonstrates the compound's relevance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its potential in medicinal chemistry and drug development (Ober, Marsch, Harms, & Carell, 2004).
VOCs Removal and Environmental Applications
A study by Gironi and Piemonte (2011) investigated the removal of volatile organic compounds (VOCs) like methyl tert-butyl ether (MTBE) from dilute vapor streams using activated carbon. This research is crucial for environmental protection, offering insights into effective strategies for mitigating pollution from gasoline additives in the atmosphere (Gironi & Piemonte, 2011).
Enantioselective Synthesis in Drug Discovery
A publication by Campbell, Hassler, Ko, Voss, Guaciaro, Carter, and Cherney (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, highlighting its significance as an intermediate in the development of CCR2 antagonists. This work exemplifies the application of tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate derivatives in synthesizing key intermediates for potential therapeutic agents (Campbell et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPWHUVXAZZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




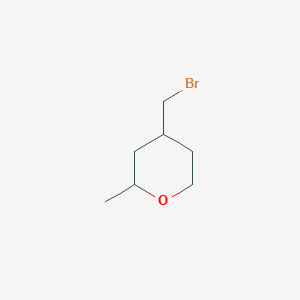
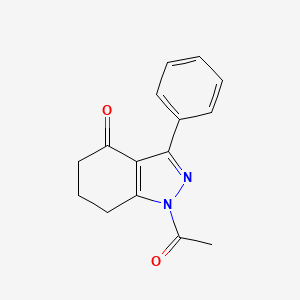


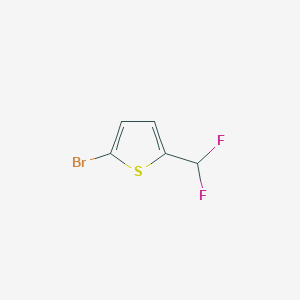

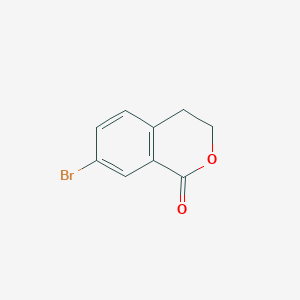
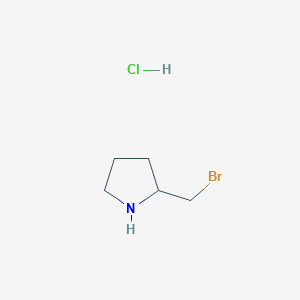
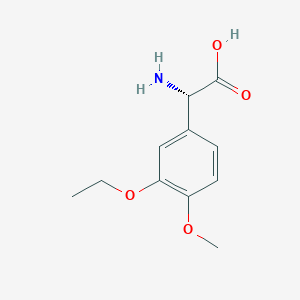
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
